3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16310225
InChI: InChI=1S/C16H15ClN4S/c1-11-6-8-12(9-7-11)15-19-20-16(21(15)18)22-10-13-4-2-3-5-14(13)17/h2-9H,10,18H2,1H3
SMILES:
Molecular Formula: C16H15ClN4S
Molecular Weight: 330.8 g/mol

3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

CAS No.:

Cat. No.: VC16310225

Molecular Formula: C16H15ClN4S

Molecular Weight: 330.8 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine -

Specification

Molecular Formula C16H15ClN4S
Molecular Weight 330.8 g/mol
IUPAC Name 3-[(2-chlorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine
Standard InChI InChI=1S/C16H15ClN4S/c1-11-6-8-12(9-7-11)15-19-20-16(21(15)18)22-10-13-4-2-3-5-14(13)17/h2-9H,10,18H2,1H3
Standard InChI Key NMIVCWRHCFLTQM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3Cl

Introduction

3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a complex organic molecule belonging to the triazole family. Triazoles are heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. This specific compound features a unique structure characterized by a triazole ring substituted with various functional groups, including a chlorophenyl group and a methylthio group, which contribute to its potential biological activity and chemical reactivity.

Synthesis Methods

The synthesis of 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine typically involves several key steps that ensure high yields and purity of the final product. These methods require specific reagents such as chlorinated solvents and bases to facilitate the reactions. Reaction conditions, including temperature and time, must be carefully controlled to optimize yield and selectivity.

Chemical Reactivity

This compound can undergo various chemical reactions typical for triazole derivatives. Common reagents for these reactions include bases like sodium hydroxide or potassium carbonate, as well as various electrophiles depending on the desired modification. The reactivity is influenced by the presence of the chlorophenyl and methylthio groups, which can participate in substitution or addition reactions.

Biological Activity and Applications

The mechanism of action for 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific biological targets. The triazole ring can bind to enzymes or receptors, potentially altering their activity. The presence of chlorophenyl and methylphenyl groups enhances the compound's binding affinity and specificity towards these targets, leading to significant biological effects.

Biological ActivityDescription
Mechanism of ActionInteraction with enzymes or receptors
Potential ApplicationsMedicinal chemistry, pharmacology

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator